molecular formula C30H27N3O5 B608294 N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide CAS No. 1355228-39-5

N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide

Cat. No.: B608294
CAS No.: 1355228-39-5
M. Wt: 509.56
InChI Key: WFDAQNSWGDXBKO-UHFFFAOYSA-N
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Description

K812 is an ASK1-specific inhibitor discovered to prolong survival in a mouse model of amyotrophic lateral sclerosis.

Scientific Research Applications

Antimicrobial Properties

A series of compounds, including those structurally related to N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains. For instance, Desai et al. (2011) synthesized a series of compounds with potential antimicrobial activity, including against Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Similarly, Rajput and Sharma (2021) developed a sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides with demonstrated antibacterial and antifungal activity (Rajput & Sharma, 2021).

Analgesic Activity

Research has also been conducted on the analgesic properties of compounds structurally related to this compound. Ukrainets et al. (2016) explored bioisosteric replacements to enhance the analgesic properties of similar compounds, finding that certain derivatives exhibit increased analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016). Another study by the same authors (2019) investigated modifications to the quinolone nucleus of related compounds to explore their analgesic potential (Ukrainets, Mospanova, Bereznyakova, & Davidenko, 2019).

Antitubercular and Antibacterial Activities

Some compounds related to this compound have been studied for their antitubercular and antibacterial activities. Rao and Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene, demonstrating notable antitubercular and antibacterial properties (Rao & Subramaniam, 2015).

Pharmaceutical Chemistry and Drug Metabolism

Research into the chemistry and metabolism of similar compounds has been a significant area of study. Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally related to the target molecule, providing insights into its chemical behavior and potential pharmacological applications (Batalha et al., 2019). Paek et al. (2006) investigated the metabolism of HM-30181, a P-glycoprotein inhibitor with a structural similarity, to understand its metabolic pathways in rats (Paek et al., 2006).

Properties

CAS No.

1355228-39-5

Molecular Formula

C30H27N3O5

Molecular Weight

509.56

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C30H27N3O5/c1-18(2)33-17-23(29(34)21-7-5-6-8-25(21)33)30(35)32-19-9-11-20(12-10-19)38-26-13-14-31-24-16-28(37-4)27(36-3)15-22(24)26/h5-18H,1-4H3,(H,32,35)

InChI Key

WFDAQNSWGDXBKO-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K812;  K 812;  K-812

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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